molecular formula C15H10BrFN4S B2862796 N-(4-bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea CAS No. 478079-13-9

N-(4-bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea

Cat. No.: B2862796
CAS No.: 478079-13-9
M. Wt: 377.24
InChI Key: ZLRIKPBLBKGIGH-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea is a thiourea derivative featuring a 4-bromo-2-fluorophenyl group and a 6-quinoxalinyl moiety linked via a thiourea bridge. For instance, describes the synthesis of N-(4-bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c) via nitroquinazoline intermediates, suggesting that similar strategies—such as nucleophilic substitution or coupling reactions—could apply to the target compound . Thiourea derivatives are widely studied for their biological activities, including antimicrobial and antifungal properties, as seen in structurally related molecules (e.g., benzoylthioureas and quinoline-linked thioureas) .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-quinoxalin-6-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN4S/c16-9-1-3-12(11(17)7-9)21-15(22)20-10-2-4-13-14(8-10)19-6-5-18-13/h1-8H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRIKPBLBKGIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1NC(=S)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-N’-(6-quinoxalinyl)thiourea typically involves the reaction of 4-bromo-2-fluoroaniline with 6-quinoxalinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-N’-(6-quinoxalinyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The quinoxaline ring can be reduced under specific conditions.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-N’-(6-quinoxalinyl)thiourea would depend on its specific biological target. Generally, thioureas can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiourea derivatives vary significantly in biological and physicochemical properties based on substituents. Key analogues include:

Compound Name Substituents (Aryl/Quinoxaline/Quinoline) Key Features Biological Activity Evidence Source
N-(4-methylbenzoyl)-N’-(4-chloro-2-nitrophenyl)thiourea 4-methylbenzoyl, 4-chloro-2-nitrophenyl Electron-withdrawing groups (NO₂, Cl) Antibacterial, Antifungal
N’-(3-Chlorophenyl)-N-[(6-methylquinolinyl)methyl]thiourea (4a) 3-chlorophenyl, 6-methylquinoline Chloro and methyl groups Not explicitly stated
N’-(4-Methylphenyl)-N-[(6-bromoquinolinyl)methyl]thiourea (4d) 4-methylphenyl, 6-bromoquinoline Bromo and methyl groups Not explicitly stated
N-(2-trifluoromethylphenyl)-N’-(2-thienyl)thiourea (4a) 2-trifluoromethylphenyl, thienyl CF₃ and heterocyclic thiophene Cytotoxicity assessed

Key Observations :

  • Electron-withdrawing groups (e.g., Br, F, NO₂) enhance stability and may improve binding to biological targets. The 4-bromo-2-fluorophenyl group in the target compound likely increases lipophilicity compared to methyl or methoxy-substituted analogues .
  • Quinoxaline vs.

Physicochemical Properties

Melting points and solubility are influenced by substituents:

Compound Melting Point (°C) Notable Substituents Evidence Source
N’-(4-Methoxyphenyl)-N-[(6-trifluoromethylquinolinyl)methyl]thiourea (3g) 231–233 CF₃, methoxy
N’-(3-Chlorophenyl)-N-[(6-methylquinolinyl)methyl]thiourea (4a) 220–221 Cl, methyl
N-benzoyl-N′-(4′-cyanophenyl)thiourea (1) Not provided CN, benzoyl

Insights :

  • Bromo and fluoro substituents typically increase melting points due to enhanced molecular symmetry and intermolecular forces (e.g., halogen bonding) .
  • The quinoxaline moiety may reduce solubility compared to quinoline derivatives, necessitating formulation adjustments for biological applications.
Antimicrobial Activity:
  • Benzoylthioureas : N-(4-methylbenzoyl)-N’-(4-chloro-2-nitrophenyl)thiourea exhibits broad-spectrum activity against Staphylococcus aureus and Candida spp., with MIC values <10 µg/mL .

Hypothesis for Target Compound: The 4-bromo-2-fluorophenyl group may enhance membrane penetration, while the quinoxaline moiety could interact with bacterial DNA gyrase or fungal cytochrome P450 enzymes, analogous to fluoroquinolones .

Toxicity Profile:
  • Thioureas with trifluoromethyl groups (e.g., 4a–c in ) show concentration-dependent toxicity in Artemia franciscana and Triticum assays, suggesting that electron-withdrawing substituents may increase cellular stress .
  • The target compound’s bromo and fluoro substituents warrant similar toxicity evaluations.

Biological Activity

N-(4-bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea, with the CAS number 478079-13-9, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H10BrFN4S
  • Molecular Weight : 377.24 g/mol
  • Purity : >90%

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluoroaniline with 6-aminoquinoxaline in the presence of thiophosgene or other thiourea precursors. This method allows for the introduction of the quinoxaline moiety, which is known for its diverse pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiourea and quinoxaline moieties exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives have been reported as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like vancomycin (MIC: 0.68 μM) and ciprofloxacin (MIC: 2.96 μM) .
CompoundTarget PathogenMIC (μM)
This compoundMRSA0.046
VancomycinMRSA0.68
CiprofloxacinMRSA2.96

Anticancer Activity

The quinoxaline derivatives have shown promising results in cancer research:

  • In vitro studies indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including A431 human epidermoid carcinoma cells. The IC50 values for these compounds ranged from 0.29 to 0.90 μM, comparable to doxorubicin .
CompoundCancer Cell LineIC50 (μM)
This compoundA4310.29 - 0.90
DoxorubicinA4310.51 - 0.73

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in pathogens and cancer cells:

  • Inhibition of DNA Gyrase : Compounds with quinoxaline structures are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Topoisomerase II Inhibition : Some derivatives have been shown to inhibit topoisomerase II, a crucial enzyme involved in DNA replication and transcription in cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated a series of thiourea derivatives against a panel of pathogens, revealing that modifications at the phenyl ring significantly enhanced antimicrobial activity .
  • Anticancer Activity Assessment : Another investigation focused on the cytotoxic effects against various tumor cell lines, demonstrating that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells .

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